波特罗霉素

描述

Bottromycin is a macrocyclic peptide with antibiotic activity . It was first discovered in 1957 as a natural product isolated from Streptomyces bottropensis . It has been shown to inhibit methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) among other Gram-positive bacteria and mycoplasma . Bottromycin is structurally distinct from both vancomycin, a glycopeptide antibiotic, and methicillin, a beta-lactam antibiotic .

Synthesis Analysis

Bottromycins are produced by several Streptomyces species . They belong to the ribosomally synthesized and post-translationally modified peptide (RiPP) superfamily of natural products . Major advances in total synthesis and understanding of bottromycin biosynthesis were achieved in recent years (2009–2020) .

Molecular Structure Analysis

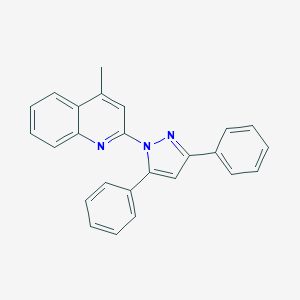

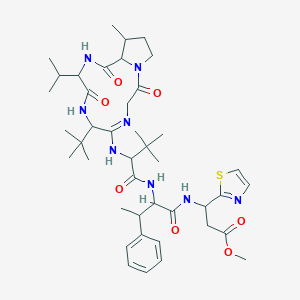

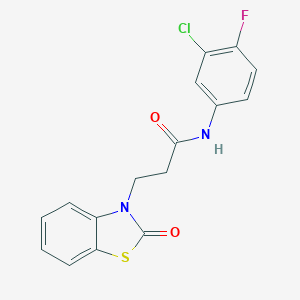

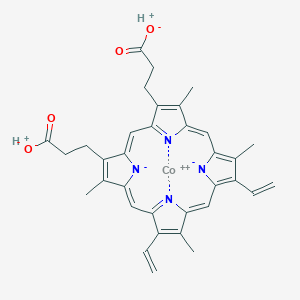

The structure of bottromycin contains a unique four-amino acid macrocycle formed via a rare amidine linkage, C-methylation, and a D-amino acid . The absolute stereochemistry at several chiral centers has been determined as of 2009 . In 2012, a three-dimensional solution structure of bottromycin was published .

Chemical Reactions Analysis

By hydrolysis of the natural product with conc. HCl, Waisvisz et al. obtained a “sulfur-containing amino acid”, which unfortunately showed no optical activity . Umezawa’s group subsequently obtained an optically active amino acid ([ α] 18 D: +9) by hydrolyzing the antibiotic with acetic anhydride .

Physical And Chemical Properties Analysis

The chemical formula of Bottromycin is C42H62N8O7S and its molar mass is 823.05608 g.mol −1 .

科学研究应用

生物合成和遗传工程:波特罗霉素是一类有前途的抗生素,它们结合到细菌核糖体的A位点,抑制翻译并对万古霉素耐药的肠球菌等病原体表现出活性。它们复杂的结构和不寻常的生物合成特征导致了使用合成生物技术进行化合物修饰和产量优化的研究,包括鉴定参与各种甲基化和大环脱水机制的基因 (Huo et al., 2012)。

抗菌活性和结构分析:作为核糖体合成和翻译后修饰肽(RiPP)超家族的一部分,波特罗霉素显示出对多药耐药病原体的潜力。在2009年至2020年间取得了对其全合成和生物合成理解的重大进展,揭示了它们通过罕见的酰胺键合和C-甲基化形成独特的大环结构的见解 (Franz et al., 2021)。

生物合成中的翻译后修饰:研究揭示了波特罗霉素起源于核糖体生物合成的前体,经历了不寻常的翻译后修饰,如β-甲基化和大环内酰胺形成。这一知识为新型波特罗霉素类似物的工程生物合成奠定了基础 (Gomez-Escribano等,2012)。

波特罗霉素生物合成的酶特性:从波特罗霉素生物合成基因簇中的细胞色素P450酶BotCYP的特性化是至关重要的。它使得波特罗霉素核心支架的体外生产成为可能,有助于生成波特罗霉素类似物以进行化合物开发 (Adam et al., 2020)。

波特罗霉素生物合成中的调控机制:研究探讨了波特罗霉素生物合成是如何调控的,鉴定了内部转录起始位点和特定影响某些生物合成基因表达的调节因子。这一理解有助于制定增加波特罗霉素产量的策略 (Vior et al., 2020)。

对生物合成途径的最新进展:新研究提供了对波特罗霉素生物合成途径的详细见解,包括生物化学和结构特性化的酶以及肽-蛋白相互作用。这一知识为创造用于治疗应用的新型波特罗霉素变体奠定了基础 (Mahanta et al., 2022)。

安全和危害

未来方向

属性

IUPAC Name |

methyl 3-[[2-[[2-[(6-tert-butyl-13-methyl-2,8,11-trioxo-9-propan-2-yl-1,4,7,10-tetrazabicyclo[10.3.0]pentadec-4-en-5-yl)amino]-3,3-dimethylbutanoyl]amino]-3-phenylbutanoyl]amino]-3-(1,3-thiazol-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62N8O7S/c1-23(2)30-36(53)49-33(41(5,6)7)35(44-22-28(51)50-19-17-24(3)32(50)38(55)46-30)48-34(42(8,9)10)39(56)47-31(25(4)26-15-13-12-14-16-26)37(54)45-27(21-29(52)57-11)40-43-18-20-58-40/h12-16,18,20,23-25,27,30-34H,17,19,21-22H2,1-11H3,(H,44,48)(H,45,54)(H,46,55)(H,47,56)(H,49,53) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIZLOPUXFSFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN2C1C(=O)NC(C(=O)NC(C(=NCC2=O)NC(C(=O)NC(C(C)C3=CC=CC=C3)C(=O)NC(CC(=O)OC)C4=NC=CS4)C(C)(C)C)C(C)(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62N8O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

823.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bottromycin | |

CAS RN |

15005-62-6 | |

| Record name | Bottromycin A(2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015005626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate](/img/structure/B228028.png)

![3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B228032.png)

![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)

![8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228044.png)

![5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228052.png)